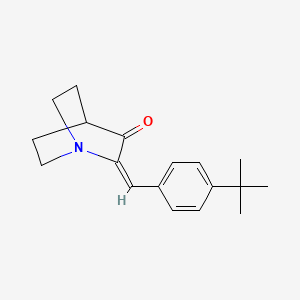![molecular formula C13H19N5O2S2 B5568032 1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)
1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves complex chemical reactions. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity, demonstrating the significance of substituent variations on biological activity (Sugimoto et al., 1990). Similarly, fatty acids were used in the heterocyclic synthesis of novel scaffolds, including Thiadiazolyl Piperidine, showcasing diverse synthetic approaches (Abdelmajeid et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been studied extensively, with one example being the title compound C16H20N4OS2 synthesized from 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. The analysis revealed specific orientations and interactions at the molecular level, contributing to the understanding of the compound's structural characteristics (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole derivatives have been explored for their potential in creating various biologically active compounds. For instance, the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine highlighted the chemical versatility and potential applications of these compounds in biological contexts (Xia, 2015).
Physical Properties Analysis
While specific studies on the physical properties of "1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide" are not directly cited, research on similar compounds provides insights into methodologies for analyzing physical characteristics, such as solubility, melting points, and stability.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, potential for substitutions, and interactions with other chemical entities, are crucial for understanding their behavior in various environments and potential for chemical modifications. The synthesis and evaluation of 1,3,4-thiadiazole derivatives for antimicrobial activity exemplify the importance of chemical properties in determining biological activity (Deshmukh et al., 2017).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis This compound is instrumental in the synthesis of diverse heterocyclic structures. The research explores its utility in creating novel scaffolds such as Thiadiazolyl Piperidine, Thiadiazolyl Piperazine, and others derived from fatty acids, showcasing their potential in generating new nonionic surfactants with significant microbiological activities. These surfactants were evaluated for their physico-chemical, surface properties, and biodegradability, highlighting the compound's versatility in material science and biochemistry applications (Abdelmotaal Abdelmajeid et al., 2017).
Antimicrobial and Anti-arrhythmic Activities The compound's derivatives have been synthesized and tested for their biological activities. Some derivatives demonstrated significant anti-arrhythmic and antimicrobial activities, illustrating the potential of these compounds in developing new therapeutic agents. The research also delves into the synthesis processes, providing insights into chemical reactions and conditions optimal for achieving high purity and yield of target products, underscoring its significance in medicinal chemistry (H. Abdel‐Aziz et al., 2009).
Biochemical Interactions Further studies have explored the binding characteristics of thiadiazole derivatives to proteins such as human serum albumin (HSA), offering valuable information on pharmacokinetics and drug design. These studies employ spectroscopy and computational methods to understand the molecular interactions, energetics, and structural changes upon binding, which are crucial for designing drugs with optimal efficacy and safety profiles (S. Karthikeyan et al., 2017).
Herbicidal Activities The compound's derivatives have also been investigated for their potential as herbicides, indicating its application in agricultural sciences. These studies contribute to the search for new, more effective, and environmentally friendly herbicidal agents, emphasizing the compound's role in addressing global food security challenges (De-jin Hu et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-2-5-15-12-16-17-13(22-12)21-8-10(19)18-6-3-9(4-7-18)11(14)20/h2,9H,1,3-8H2,(H2,14,20)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQQPJAZXFJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)


![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)